N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide
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Overview
Description
“N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperidine ring, a benzyl group, a methyl group, a fluoropyridine group, and a carboxamide group . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and others .Scientific Research Applications
Medicinal Chemistry and Drug Development
Compounds with complex structures, such as "N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide," often find applications in medicinal chemistry for the development of new pharmaceuticals. For example, benzene-1,3,5-tricarboxamides (BTAs) and similar moieties have been extensively studied for their self-assembly and multivalent interactions, leading to potential applications in drug delivery systems and nanotechnology S. Cantekin, T. D. de Greef, A. Palmans, 2012. The structural flexibility and ability to interact with biological targets make such compounds valuable for designing drugs with specific actions, such as inhibitors for various enzymes or receptors.
Environmental Science
In the realm of environmental science, the degradation and fate of complex organic molecules, including fluorinated compounds and carboxamides, are critical areas of study. For instance, research on microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of structurally complex and persistent organic pollutants. Understanding the biodegradation pathways of such compounds is essential for assessing their environmental impact and for developing strategies to mitigate pollution Jinxia Liu, Sandra Mejia Avendaño, 2013.
Materials Science
In materials science, compounds with unique structural features, including carboxamide groups, are explored for their potential in creating new materials with desirable properties. For example, benzoxaborole compounds have been investigated for their applications in creating anti-bacterial, anti-fungal, and anti-inflammatory agents, showcasing the diverse utility of complex organic molecules in developing new materials and coatings with specific functions A. Nocentini, C. Supuran, J. Winum, 2018.
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (opioid receptors) by binding to them, which can result in changes such as analgesia or euphoria .
Biochemical Pathways
Similar compounds, like fentanyl analogs, are known to affect pathways involving opioid receptors . The downstream effects of these interactions can include pain relief and feelings of euphoria.
Pharmacokinetics
It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These processes can impact the compound’s bioavailability.
Result of Action
Similar compounds, like fentanyl analogs, are known to produce effects such as analgesia and euphoria . They can also lead to addiction and severe adverse effects, including coma and death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-12-23(13-15-5-3-2-4-6-15)10-8-17(14)22-19(24)16-7-9-21-18(20)11-16/h2-7,9,11,14,17H,8,10,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIMVLIRQESNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)C2=CC(=NC=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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